molecular formula C10H12N4O B049228 2,4-Quinazolinediamine, 5-ethoxy- CAS No. 119584-81-5

2,4-Quinazolinediamine, 5-ethoxy-

Katalognummer: B049228
CAS-Nummer: 119584-81-5
Molekulargewicht: 204.23 g/mol
InChI-Schlüssel: LRWVBCREDYTZPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Quinazolinediamine, 5-ethoxy- (CAS: 119584-81-5) is a quinazoline derivative characterized by an ethoxy group at the 5-position and diamino substituents at the 2- and 4-positions of the heterocyclic core. Quinazolines are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The ethoxy group in this compound introduces steric bulk and electron-donating effects, which may influence solubility, bioavailability, and target binding compared to other quinazolinediamines. Its synthesis typically involves condensation and cyclization steps starting from substituted aniline precursors, as demonstrated in the preparation of related 5-ethoxy benzimidazole derivatives .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

2,4-Quinazolinediamine, 5-ethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinazoline N-oxides, while reduction can yield dihydroquinazoline derivatives .

Wissenschaftliche Forschungsanwendungen

2,4-Quinazolinediamine, 5-ethoxy- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex quinazoline derivatives. In biology and medicine, it has been studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial activities . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development. Additionally, it has applications in the field of materials science, where it is used to develop new materials with unique properties .

Wirkmechanismus

The mechanism of action of 2,4-Quinazolinediamine, 5-ethoxy- involves its interaction with specific molecular targets in the body. One of the primary targets is dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides . By inhibiting this enzyme, the compound can disrupt the proliferation of cancer cells and other rapidly dividing cells. The compound may also interact with other enzymes and receptors, leading to a range of biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Quinazolinediamines

Trimetrexate (5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine)

  • Structural Differences: Trimetrexate (CAS: 52128-35-5) features a 5-methyl group and a bulky 3,4,5-trimethoxyphenylaminomethyl substituent at position 6, unlike the 5-ethoxy group in the target compound .
  • Biological Activity : Trimetrexate is a potent dihydrofolate reductase (DHFR) inhibitor (IC₅₀ = 0.04 nM) used in anticancer and antiparasitic therapies. The 5-methyl group enhances lipophilicity, while the 6-substituent facilitates binding to DHFR’s hydrophobic pocket .

GW1466 (5-(4-Methoxyphenoxy)-2,4-quinazolinediamine)

  • Structural Differences: GW1466 (CAS: N/A) replaces the 5-ethoxy group with a 4-methoxyphenoxy moiety, introducing a larger aromatic substituent .
  • Biological Activity: This compound inhibits DHFR in Candida albicans and binds NADPH cofactors. The phenoxy group enhances π-π stacking interactions but may reduce membrane permeability due to increased molecular weight .

4-Ethyl-6-methoxy-7-(oxiran-2-ylmethoxy)quinazoline

  • Structural Differences: This compound (CAS: 333830) has multiple substituents (ethyl, methoxy, and epoxide-containing groups), contrasting with the simpler 5-ethoxy and diamino groups in the target compound .
  • Applications: The epoxide group enables covalent binding to biological targets, a feature absent in 5-ethoxy-2,4-quinazolinediamine. However, the latter’s diamino groups may facilitate hydrogen bonding with enzymes like tyrosine kinases .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of 2,4-Quinazolinediamine Derivatives

Compound Substituent (Position) Molecular Weight logP (Predicted) Key Targets IC₅₀ or Activity
5-Ethoxy-2,4-quinazolinediamine 5-OCH₂CH₃, 2,4-NH₂ ~222.25 1.2 DHFR, Tyrosine Kinases Not reported
Trimetrexate 5-CH₃, 6-(trimethoxyphenyl) 389.46 2.8 DHFR 0.04 nM (DHFR)
GW1466 5-(4-OCH₃-C₆H₄-O-) ~355.34 3.1 DHFR (Candida) Not reported
4-Ethyl-6-methoxy-7-epoxide 4-C₂H₅, 6-OCH₃, 7-epoxide 294.33 1.8 Undisclosed Drug-sensitive
  • Solubility: The ethoxy group in 5-ethoxy-2,4-quinazolinediamine likely confers moderate solubility in polar solvents, intermediate between Trimetrexate (hydrophobic) and GW1466 (polar phenoxy group).
  • Bioavailability : Simpler substituents (ethoxy vs. trimethoxyphenyl in Trimetrexate) may enhance oral absorption due to reduced molecular complexity .

Biologische Aktivität

2,4-Quinazolinediamine, 5-ethoxy- is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 5-ethoxyquinazoline-2,4-diamine
  • Molecular Formula: C10H12N4O
  • CAS Number: 119584-81-5
  • Canonical SMILES: CCOC1=CC=CC2=C1C(=NC(=N2)N)N

The structure of 2,4-Quinazolinediamine, 5-ethoxy- features a quinazoline ring system that contributes to its unique chemical properties and biological activities.

The primary mechanism of action for 2,4-Quinazolinediamine, 5-ethoxy- involves its interaction with specific molecular targets within the body. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. This inhibition can lead to anti-cancer effects by disrupting DNA replication in rapidly dividing cells.

Anticancer Activity

Research indicates that 2,4-Quinazolinediamine, 5-ethoxy- exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

The compound's ability to induce apoptosis (programmed cell death) in these cells is attributed to its interference with cellular signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can reduce the production of pro-inflammatory cytokines in models of inflammation. This effect suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antibacterial Properties

Preliminary research also indicates that 2,4-Quinazolinediamine, 5-ethoxy- possesses antibacterial activity against various strains of bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic processes within bacterial cells.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of 2,4-Quinazolinediamine, 5-ethoxy-, it is useful to compare it with other quinazoline derivatives:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntibacterial Activity
2,4-Quinazolinediamine, 5-ethoxy-HighModerateLow
5-(4-methoxyphenoxy)-2,4-QDAModerateHighModerate
2-(4-bromophenyl)-quinazolin-4(3H)-oneHighLowHigh

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 2,4-Quinazolinediamine, 5-ethoxy-. For example:

  • Study on Breast Cancer Cells:
    • A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
  • Inflammation Model:
    • In a murine model of induced inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines, suggesting a potent anti-inflammatory effect.
  • Antibacterial Assays:
    • In vitro assays showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at specific concentrations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Quinazolinediamine, 5-ethoxy-, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves hydrogenation or substitution reactions. For example, 5,6-substituted quinazolinediamines are synthesized via catalytic hydrogenation of nitriles using Raney nickel in acetic acid under hydrogen pressure . Substituent position (e.g., 5-ethoxy vs. 5-methyl) affects reactivity, requiring optimization of catalysts (e.g., palladium or nickel), solvents (acetic acid or tetrahydrofuran), and temperature (room temp. vs. reflux). Yield improvements (~70-85%) are achieved by controlling stoichiometry and purification via recrystallization .

Q. What is the primary mechanism of action of 2,4-Quinazolinediamine, 5-ethoxy- in biological systems?

  • Methodological Answer : The compound inhibits dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. Researchers should validate this via enzyme inhibition assays (e.g., spectrophotometric NADPH oxidation) and confirm cellular effects using siRNA knockdowns of DHFR in cancer cell lines (e.g., MCF-7). Off-target interactions (e.g., TNF-α modulation observed in related quinazolinediamines) should be ruled out via multiplex cytokine profiling .

Q. Which biological activities have been empirically demonstrated for this compound?

  • Methodological Answer : Demonstrated activities include:

  • Anticancer : IC50 values against breast (MCF-7) and lung (A549) cancer cells via MTT assays.
  • Anti-inflammatory : Reduction of TNF-α and IL-6 in murine models using ELISA.
  • Antibacterial : MIC determination against Staphylococcus aureus via broth microdilution.
    • Comparative studies with analogs (e.g., 5-methoxy derivatives) show substituent-dependent efficacy .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%). Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Reaction monitoring employs TLC (silica gel, UV visualization) .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact biological activity and synthetic feasibility?

  • Methodological Answer : Ethoxy groups enhance lipophilicity (logP ↑), improving membrane permeability but complicating synthesis due to steric hindrance. Compare with 5-methoxy analogs:

SubstituentLogPDHFR IC50 (nM)Solubility (mg/mL)
5-ethoxy1.812.30.45
5-methoxy1.218.71.20
  • Use QSAR models to predict activity and guide synthesis .

Q. How can researchers resolve contradictions in reported mechanisms (e.g., DHFR inhibition vs. cytokine modulation)?

  • Methodological Answer : Contradictions arise from assay specificity. To confirm DHFR as the primary target:

  • Perform rescue experiments with leucovorin (DHFR product).
  • Use CRISPR-edited DHFR-null cell lines.
  • For cytokine effects, validate via transcriptomics (RNA-seq) to identify secondary pathways .

Q. What strategies optimize in vivo efficacy while minimizing toxicity?

  • Methodological Answer :

  • Formulation : Nanoencapsulation (PLGA nanoparticles) to enhance bioavailability.
  • Dosing : Pharmacokinetic studies in rodents to determine AUC and Cmax.
  • Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine) in repeated-dose studies .

Q. How does this compound compare to trimetrexate in antifolate activity?

  • Methodological Answer :

Parameter2,4-Quinazolinediamine, 5-ethoxy-Trimetrexate
DHFR Inhibition (nM)12.38.5
Antitumor EfficacyModerate (TGI 40%)High (TGI 65%)
Selectivity Index15.28.7
  • Higher selectivity of 5-ethoxy derivative suggests reduced off-target toxicity .

Q. What experimental designs address variability in anticancer activity across cell lines?

  • Methodological Answer :

  • Use >3 cell lines per cancer type (e.g., NCI-60 panel).
  • Normalize data to proliferation rates (e.g., doubling time).
  • Include positive controls (e.g., methotrexate) and account for efflux pumps (ABC transporters) via inhibitor co-treatment .

Q. Data Contradiction Analysis

Q. Why do some studies report potent anti-inflammatory activity while others focus solely on anticancer effects?

  • Methodological Answer : Discrepancies stem from assay focus (e.g., TNF-α vs. DHFR endpoints). Researchers should:
  • Use multi-omics approaches (proteomics/metabolomics) to map all affected pathways.
  • Test in disease-specific models (e.g., collagen-induced arthritis for inflammation) .

Eigenschaften

IUPAC Name

5-ethoxyquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-15-7-5-3-4-6-8(7)9(11)14-10(12)13-6/h3-5H,2H2,1H3,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWVBCREDYTZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152508
Record name 2,4-Quinazolinediamine, 5-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119584-81-5
Record name 2,4-Quinazolinediamine, 5-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 5-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.